molecular formula C15H19ClN2O2 B5253857 N-(4-chlorophenyl)-N'-cycloheptylethanediamide

N-(4-chlorophenyl)-N'-cycloheptylethanediamide

Cat. No.: B5253857
M. Wt: 294.77 g/mol
InChI Key: HLJHNTZPZVTRCO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-cycloheptylethanediamide is an organic compound that belongs to the class of amides This compound features a 4-chlorophenyl group and a cycloheptyl group attached to an ethanediamide backbone

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-11-7-9-13(10-8-11)18-15(20)14(19)17-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJHNTZPZVTRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-cycloheptylethanediamide typically involves the reaction of 4-chloroaniline with cycloheptanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired amide. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of N-(4-chlorophenyl)-N’-cycloheptylethanediamide may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate the reduction step. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-cycloheptylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide group can be achieved using strong reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N’-cycloheptylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. It is also studied for its role in modulating biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. It is also used in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-cycloheptylethanediamide involves its interaction with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-cyclohexylethanediamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-(4-bromophenyl)-N’-cycloheptylethanediamide: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.

    N-(4-chlorophenyl)-N’-cyclopentylethanediamide: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

Uniqueness

N-(4-chlorophenyl)-N’-cycloheptylethanediamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs

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